REACTION_CXSMILES
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Br[C:2]1[CH:3]=[CH:4][C:5](=[O:11])[N:6]([CH:8]([CH3:10])[CH3:9])[CH:7]=1.C([O-])([O-])=O.[K+].[K+].Cl.[CH:19]([O:21]CCCC)=[CH2:20]>C(Cl)(Cl)Cl.CC([O-])=O.CC([O-])=O.[Pd+2].C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:19]([C:2]1[CH:3]=[CH:4][C:5](=[O:11])[N:6]([CH:8]([CH3:10])[CH3:9])[CH:7]=1)(=[O:21])[CH3:20] |f:1.2.3,7.8.9|
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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BrC=1C=CC(N(C1)C(C)C)=O
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Name
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|
Quantity
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250 mL
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Type
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reactant
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Smiles
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C(=C)OCCCC
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Name
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Quantity
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125 mL
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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125 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Name
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Quantity
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38.2 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
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|
Quantity
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1.56 g
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Type
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catalyst
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Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Name
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|
Quantity
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6.3 g
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Type
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catalyst
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Smiles
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C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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125 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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92.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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with stirring for 8 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to 25-30° C
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Type
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CUSTOM
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Details
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The precipitated salt was removed by filtration
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Type
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WASH
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Details
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washed with CHCl3 (125 ml)
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Type
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CUSTOM
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Details
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Evaporation of solvent in the filtrate in vacuo
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Type
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CUSTOM
|
Details
|
gave oily residue
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Type
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STIRRING
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Details
|
The reaction mixture was stirred at 25-30° C. for 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with CHCl3 (100 ml)
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Type
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WASH
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Details
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The combined organic layer was washed with 10% aq. NaHCO3 (50 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4 (25 g) and silica gel (25 g)
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Type
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CUSTOM
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Details
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MgSO4 and silica gel were removed by filtration
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Type
|
WASH
|
Details
|
washed with CHCl3
|
Type
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CUSTOM
|
Details
|
Evaporation of solvent in the filtrate in vacuo
|
Type
|
CUSTOM
|
Details
|
gave oily residue, which
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Type
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CUSTOM
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Details
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was crystallized from n-hexane (500 ml)
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Type
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FILTRATION
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Details
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The crystal was collected by filtration
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Type
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CUSTOM
|
Details
|
dried in vacuo at 40° C.
|
Reaction Time |
8 h |
Name
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|
Type
|
product
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Smiles
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C(C)(=O)C=1C=CC(N(C1)C(C)C)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |